molecular formula C17H18ClNO6S B4853492 Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B4853492
M. Wt: 399.8 g/mol
InChI Key: TUVUJAXRQJHBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a phenoxy group attached to an acetate moiety, with additional functional groups including a sulfonamide and a chloro-methoxy substituted phenyl ring

Mechanism of Action

Target of Action

Similar compounds have been used in the manufacture of dyes, pharmaceuticals, and herbicides , suggesting that its targets could be enzymes or receptors involved in these processes.

Biochemical Pathways

Given its structural similarity to other compounds used in the manufacture of dyes, pharmaceuticals, and herbicides , it’s possible that it could affect pathways related to these processes.

Pharmacokinetics

The compound’s molecular weight (256685 Da ) and structure suggest that it could be absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively.

Result of Action

Based on its use in the manufacture of dyes, pharmaceuticals, and herbicides , it’s possible that it could have effects on cellular processes related to these applications.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate . For example, its stability could be affected by exposure to light or heat, while its efficacy could be influenced by the presence of other compounds in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetates with various functional groups.

Scientific Research Applications

Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
  • Phenoxyacetamide derivatives : These compounds share the phenoxyacetate core structure but differ in their substituents, leading to variations in their chemical and biological properties.
  • Phenoxyacetic acid derivatives : Similar core structure but with different functional groups, affecting their reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, along with the chloro and methoxy substituents, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO6S/c1-3-24-17(20)11-25-13-5-7-14(8-6-13)26(21,22)19-12-4-9-16(23-2)15(18)10-12/h4-10,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVUJAXRQJHBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.